molecular formula C18H22Cl2N4O3S B2958922 4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine CAS No. 946271-78-9

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

Cat. No. B2958922
M. Wt: 445.36
InChI Key: VSDUCRHMLUIMIK-UHFFFAOYSA-N
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Description

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine is a chemical compound that has gained significant attention in scientific research due to its potential in various applications.

Scientific Research Applications

Metabolism and Disposition in Human Studies

  • Venetoclax Metabolism: Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, showcases the metabolism and disposition mechanisms in humans, highlighting the role of hepatic metabolism and the formation of metabolites through enzymatic oxidation, sulfation, and nitro reduction. This study underscores the importance of understanding compound metabolism for therapeutic applications in hematologic malignancies (Liu et al., 2017).

Mechanisms of Action and Effects

  • Intracellular Calcium Modulation by MCC-135: MCC-135's ability to modulate intracellular calcium overload during myocardial infarction (MI) treatment reflects the pharmacological potential of such compounds in preserving left ventricular function and reducing infarct size, though with mixed efficacy results (Jang et al., 2008).

Molecular Degradation and Metabolite Formation

  • Phenothiazine Drug Metabolism: Research on phenothiazine drugs, involving piperazine substitution, demonstrates how degradation of the piperazine ring leads to the formation of specific metabolites, shedding light on the metabolic pathways that similar compounds might undergo (Breyer et al., 1974).

properties

IUPAC Name

4-[4-(2,5-dichlorophenyl)sulfonylpiperazin-1-yl]-2-methyl-6-propoxypyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22Cl2N4O3S/c1-3-10-27-18-12-17(21-13(2)22-18)23-6-8-24(9-7-23)28(25,26)16-11-14(19)4-5-15(16)20/h4-5,11-12H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSDUCRHMLUIMIK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=NC(=NC(=C1)N2CCN(CC2)S(=O)(=O)C3=C(C=CC(=C3)Cl)Cl)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22Cl2N4O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-((2,5-Dichlorophenyl)sulfonyl)piperazin-1-yl)-2-methyl-6-propoxypyrimidine

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